![molecular formula C15H21N3O3S B4818594 N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4818594.png)
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
描述
N-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, commonly known as Temozolomide, is an orally administered chemotherapy drug used for the treatment of brain tumors, specifically glioblastoma multiforme. Temozolomide has been approved by the FDA and is widely used in clinical practice.
作用机制
Temozolomide is a prodrug that is converted to its active form, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), in the liver. MTIC is a DNA alkylating agent that induces DNA damage and cell death in rapidly dividing cells, such as cancer cells. Temozolomide is selective for cancer cells because they have a higher rate of DNA replication and repair than normal cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to be well-tolerated by patients with brain tumors. The most common side effects are nausea, vomiting, and fatigue. Temozolomide has also been shown to cause lymphopenia, a decrease in the number of white blood cells, which can increase the risk of infection. However, the benefits of Temozolomide in treating brain tumors outweigh the risks associated with the drug.
实验室实验的优点和局限性
Temozolomide is a widely used drug in preclinical and clinical studies. The drug is relatively easy to synthesize and has a good safety profile. However, Temozolomide is selective for rapidly dividing cells, which limits its use in studying non-dividing cells. Additionally, Temozolomide has a short half-life, which can make it difficult to achieve consistent drug levels in experiments.
未来方向
There are several potential future directions for Temozolomide research. One area of interest is the development of combination therapies that can enhance the efficacy of Temozolomide. Another area of research is the investigation of Temozolomide's potential use in other types of cancer, such as melanoma and lymphoma. Additionally, there is ongoing research to identify biomarkers that can predict which patients will respond to Temozolomide treatment.
科学研究应用
Temozolomide has been extensively studied in preclinical and clinical trials. The drug has been shown to be effective in treating glioblastoma multiforme, a highly aggressive and malignant brain tumor. Temozolomide is also being investigated for its potential use in other types of cancer, including melanoma, lymphoma, and leukemia.
属性
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12-5-7-13(8-6-12)10-16-17-15(19)14-4-3-9-18(11-14)22(2,20)21/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,17,19)/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQDNVQONJPTDU-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。